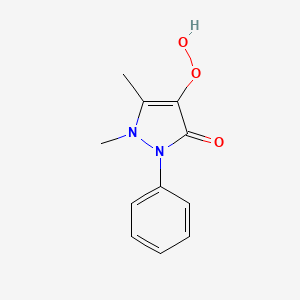

Antipyrinyl-4-peroxide

Vue d'ensemble

Description

Antipyrinyl-4-peroxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of antipyrine, a well-known analgesic drug that has been used for decades to alleviate pain and fever. The peroxide group in this compound is responsible for its unique properties, which make it a valuable tool for researchers in various fields.

Applications De Recherche Scientifique

Antimicrobial Properties

Antipyrinyl-4-peroxide derivatives have been investigated for their antimicrobial properties. A study synthesized various antipyrin analogues and tested their efficacy against a range of microbial strains. One compound, in particular, showed significant antimicrobial activity against pathogens like S. flexneri, K. pneumonia, M. luteus, S. mitis, B. subtilis, and S. aureus, suggesting potential for new antimicrobial agent development (Sahoo & Paidesetty, 2017).

Peroxiredoxin Regeneration

Research has highlighted the role of this compound in peroxiredoxin regeneration, an enzyme crucial for metabolizing peroxides. The study discusses sestrins, proteins whose expression is influenced by p53 and are vital for regenerating peroxiredoxins, thus maintaining the antioxidant defense system. This indicates this compound's potential in oxidative stress research (Budanov et al., 2004).

Electrochemical Detection and Sensing

The compound has been used in the development of biosensors. For instance, a study utilized the catalytic coupling reaction between 4-amino antipyrine and an aniline derivative for electrochemical detection of horseradish peroxidase, showcasing its application in sensitive detection methods (Degrand et al., 2001).

Antiviral Activity

A study on tocopherylquinones, synthesized using this compound, demonstrated the antiviral properties of these compounds against influenza A virus. This suggests its potential in antiviral drug research (Saladino et al., 2008).

Chemiluminescent Methods in Biochemical Research

This compound has been involved in chemiluminescent methods, particularly in studying the dynamics of peroxide oxidation and antioxidant enzyme activity in biological systems. This has applications in experimental oncology and radiobiology (Druzhina & Moiseev, 2005).

Biomimetic Sensing and Analysis

The compound has been explored in the development of biomimetic sensors for detecting hydrogen peroxide and glucose in biological media, highlighting its relevance in non-enzymatic sensing technologies (Peng et al., 2020).

Water Treatment and Environmental Applications

This compound has been studied for its role in water treatment technologies, particularly in the degradation of pollutants like antipyrine in water systems. This highlights its potential in environmental remediation (Davididou et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHVTMZSBSBTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219193 | |

| Record name | Antipyrinyl-4-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69124-27-2 | |

| Record name | Antipyrinyl-4-peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrinyl-4-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

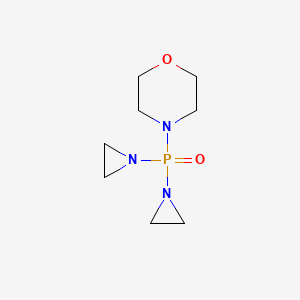

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

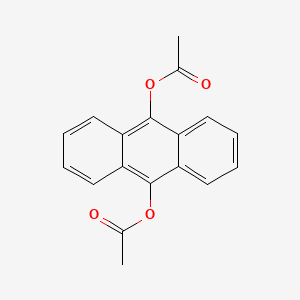

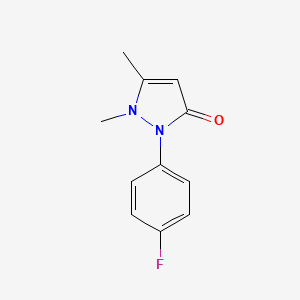

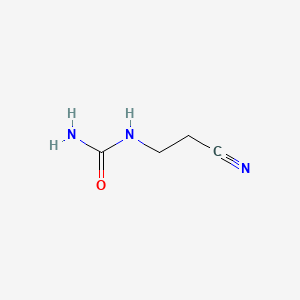

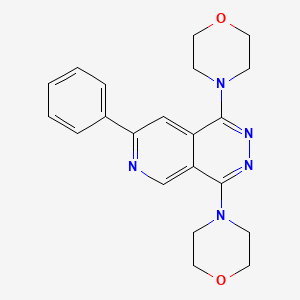

Feasible Synthetic Routes

Q & A

Q1: What is the analgesic activity of Antipyrinyl-4-peroxide compared to its parent compound?

A1: Research suggests that this compound (AP) exhibits analgesic effects, albeit less potent than its parent compound, sulpyrine. In a study assessing the inhibition of acetic acid-induced writhing in mice, AP demonstrated 48% of the analgesic potency of sulpyrine. [] This suggests that while AP retains some analgesic properties, the structural modifications resulting in the peroxide group impact its overall efficacy.

Q2: How is this compound formed?

A2: this compound (AP) is identified as a product of sulpyrine oxidation. This oxidation can be catalyzed by the presence of copper(II) ions and molecular oxygen. [] The reaction also yields other products like 4‐Amino‐antipyrine (AA) and 4‐formylaminoantipyrine (FAA), suggesting a multi-step oxidative degradation pathway for sulpyrine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)